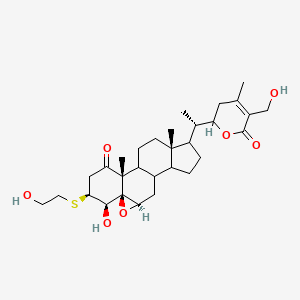
Mat2A-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a methionine derivative, followed by its reaction with adenosine triphosphate (ATP) to form the desired compound . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production . Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Mat2A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
Mat2A-IN-3 has a wide range of scientific research applications:
Mecanismo De Acción
Mat2A-IN-3 inhibits methionine adenosyltransferase 2A by binding to its active site, thereby preventing the conversion of methionine and ATP to S-adenosyl-L-methionine . This inhibition disrupts the methylation processes essential for cell proliferation and survival, making it a potential therapeutic agent for cancer . The molecular targets and pathways involved include the methionine salvage pathway and various methyltransferase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
AG-270: Another MAT2A inhibitor with similar applications in cancer therapy.
Cycloleucine: An analog of methionine that inhibits MAT2A by competing with methionine for binding.
Uniqueness
Mat2A-IN-3 is unique due to its high selectivity and potency in inhibiting methionine adenosyltransferase 2A, making it a promising candidate for targeted cancer therapy . Its ability to disrupt specific methylation pathways without affecting other cellular processes sets it apart from other inhibitors .
Propiedades
Fórmula molecular |
C24H16F5N5O3 |
|---|---|
Peso molecular |
517.4 g/mol |
Nombre IUPAC |
8-[4-(difluoromethoxy)phenyl]-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethoxy)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H16F5N5O3/c1-33-10-14-8-16(4-7-18(14)32-33)34-11-15-9-30-23(36-12-24(27,28)29)31-20(15)19(21(34)35)13-2-5-17(6-3-13)37-22(25)26/h2-11,22H,12H2,1H3 |
Clave InChI |
NMLFVOGTUAFIMD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)OC(F)F)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)

![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)





